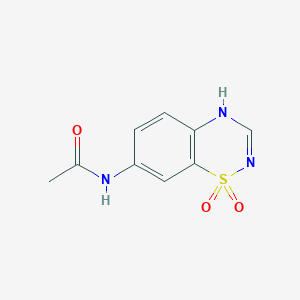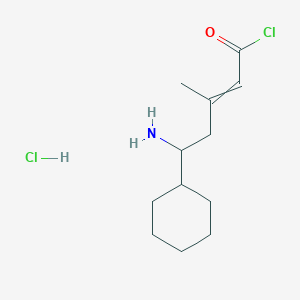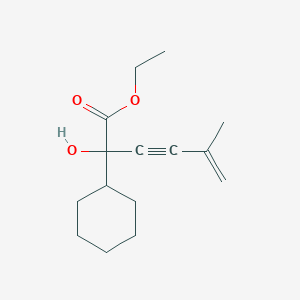![molecular formula C13H20O B14349362 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one CAS No. 92891-73-1](/img/structure/B14349362.png)
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and industrial production. The compound’s structure features a bicyclo[3.1.1]heptane ring system with three methyl groups and a propanone group, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one typically involves the use of starting materials such as α-pinene. One common method is the fractional distillation of turpentine under reduced pressure to obtain α-pinene, which can then be further processed to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale distillation and purification processes. The use of advanced distillation techniques ensures the high purity and yield of the final product. The process may also involve the use of catalysts to enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carbonyl group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ozone, and various reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include carvacrol and other oxygenated derivatives . These products have significant applications in various industries, including pharmaceuticals and perfumery.
科学研究应用
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of synthetic camphor, borneol, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, leading to specific biological effects. For example, its oxidation products can act as signaling molecules in biological systems .
相似化合物的比较
Similar Compounds
α-Pinene: A stereoisomer of the compound with similar structural features.
β-Pinene: Another stereoisomer with slight differences in the arrangement of atoms.
Camphor: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is unique due to its specific arrangement of methyl groups and the presence of a propanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
92891-73-1 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
1-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-2-enyl)propan-1-one |
InChI |
InChI=1S/C13H20O/c1-5-12(14)10-6-9-7-11(8(10)2)13(9,3)4/h9,11H,5-7H2,1-4H3 |
InChI 键 |
CSGMJGFVSRXFIU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C2CC(C1)C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


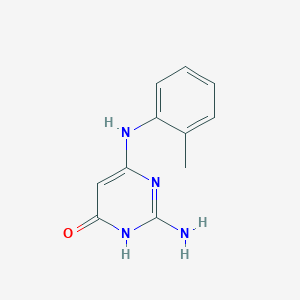
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
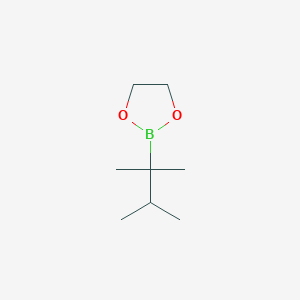
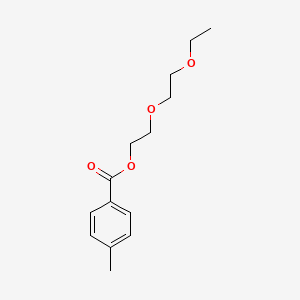


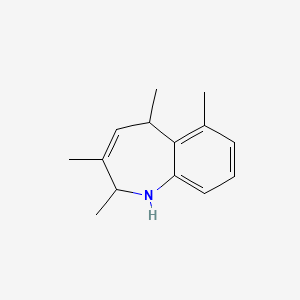
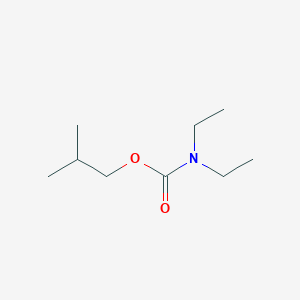
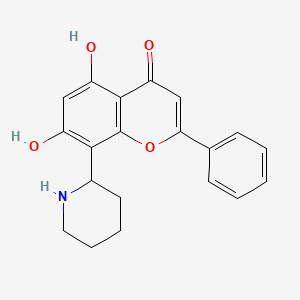
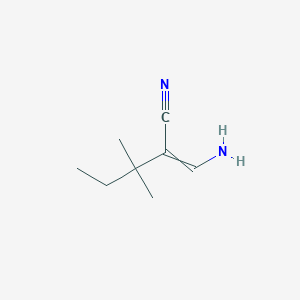
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
